2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(Methylsulfanyl)-4-(phenylsulfanyl)1benzothieno[3,2-d]pyrimidine” is a derivative of 1benzothieno3,2-bbenzothiophene (BTBT), which is a popular structural motif in the design of high-mobility organic semiconductors .
Synthesis Analysis
The synthesis of unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) materials, which could include the compound , involves a modular approach. This approach combines a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Molecular Structure Analysis
The molecular structure of BTBT derivatives can be modulated by tuning the functional groups on the BTBT scaffold. This allows for the modulation of the solid-state assembly and molecular orbital energy levels .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of BTBT derivatives include a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .Physical and Chemical Properties Analysis
BTBT derivatives have been found to have high mobility in organic field-effect transistors (OFETs). They have also been utilized in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs) as an alternative to fullerene (non-fullerene acceptor) .Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanyl-[1]benzothiolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2S3/c1-20-17-18-14-12-9-5-6-10-13(12)22-15(14)16(19-17)21-11-7-3-2-4-8-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQCVSAGTMHVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.